molecular formula C11H18Cl2N4 B6203391 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride CAS No. 2138207-88-0

3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

Cat. No. B6203391
CAS RN: 2138207-88-0
M. Wt: 277.2
InChI Key:
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Description

Triazolo[4,3-a]pyridine derivatives are a class of heterocyclic compounds . They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as FTIR and FT-Raman spectroscopy . XRD studies can reveal the crystalline structure of these compounds .

Scientific Research Applications

Anticancer Applications

Compounds with a 1,2,4-triazolo[4,3-a]pyridin-3-yl structure have been found to exhibit anticancer activities . They can interact with various enzymes and receptors in the biological system, making them potential candidates for cancer treatment .

Antimicrobial Applications

These compounds have shown promising results as antimicrobial agents . They can be used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazolo[4,3-a]pyridin-3-yl structure has been associated with analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of pain relief and anti-inflammatory drugs .

Antioxidant Applications

Compounds with this structure have demonstrated antioxidant activities . They can potentially be used in the development of drugs to combat oxidative stress-related diseases .

Antiviral Applications

The 1,2,4-triazolo[4,3-a]pyridin-3-yl structure has shown antiviral activities . This suggests potential applications in the development of antiviral drugs .

Enzyme Inhibitor Applications

These compounds have been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Applications

Compounds with a 1,2,4-triazolo[4,3-a]pyridin-3-yl structure have been found to exhibit antitubercular activities . They can potentially be used in the development of drugs for the treatment of tuberculosis .

8. Applications in Treatment of Cardiovascular Disorders These compounds have been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the development of cardiovascular drugs .

Future Directions

The future directions for research on triazolo[4,3-a]pyridine derivatives could include the development of new synthetic methods, exploration of their biological activities, and investigation of their potential applications in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride involves the reaction of 3-methyl-1-butanamine with [1,2,4]triazolo[4,3-a]pyridine in the presence of a suitable reagent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "3-methyl-1-butanamine", "[1,2,4]triazolo[4,3-a]pyridine", "Suitable reagent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-1-butanamine is reacted with [1,2,4]triazolo[4,3-a]pyridine in the presence of a suitable reagent to form the intermediate product.", "Step 2: The intermediate product is treated with hydrochloric acid to obtain the dihydrochloride salt of 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine." ] }

CAS RN

2138207-88-0

Product Name

3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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